1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride
Description
1H-Pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a fused pyrrole-pyridine ring system. The compound’s structure comprises a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, aromatic) at the [3,2-b] positions, with a sulfonyl chloride (-SO₂Cl) group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-4-10-5-2-1-3-9-7(5)6/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCERYSAQVIRKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)S(=O)(=O)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride typically involves the reaction of 1H-pyrrolo[3,2-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1H-pyrrolo[3,2-b]pyridine
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention in drug discovery, particularly as a pharmacophore targeting specific enzymes or receptors. Notably, derivatives of 1H-pyrrolo[3,2-b]pyridine have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers:
- Case Study : A series of derivatives were synthesized and evaluated for FGFR inhibition. For instance, one derivative exhibited IC50 values of 7 nM against FGFR1, demonstrating potent activity that could be leveraged for cancer therapy .
Chemical Research
In chemical research, this compound serves as a building block for synthesizing complex organic molecules and heterocycles. Its reactivity allows for diverse chemical transformations, making it valuable in the development of new materials and agrochemicals.
Biological Probes
The compound is also being explored as a biochemical probe in biological studies. Its ability to interact with specific biological targets makes it useful for understanding cellular mechanisms and pathways.
Data Table: Applications Overview
Case Studies and Findings
- FGFR Inhibition : Research has demonstrated that compounds derived from 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride can effectively inhibit FGFR signaling pathways, crucial for tumor growth prevention. For example, a derivative was found to induce apoptosis in breast cancer cell lines while inhibiting migration .
- Synthesis Methodology : A novel method for producing pyridine-3-sulfonyl chloride was developed using phosphorus pentachloride in chlorobenzene or trifluoromethylbenzene as solvents, leading to high yields without significant byproducts .
- Therapeutic Applications : The compound has shown potential as an acid secretion inhibitor and has been explored for treating conditions like peptic ulcers and gastric cancer due to its low toxicity profile .
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism: [3,2-b] vs. [2,3-b] Fusion
The position of ring fusion significantly impacts physicochemical properties. For instance:
- 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 1001412-59-4) has a molecular formula of C₇H₅ClN₂O₂S and a molecular weight of 216.64 g/mol .
- 1H-Pyrrolo[3,2-b]pyridine-3-sulfonyl chloride (hypothetical data) would share the same molecular formula but differ in the electronic environment due to altered nitrogen positioning.
Substituted Derivatives: Impact of Functional Groups
The introduction of substituents alters reactivity and stability. For example:
- 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2827057-08-7) includes a -CF₂H group at position 5. This substituent increases molecular weight to 266.65 g/mol and elevates density (1.669 g/cm³ at 20°C) compared to the parent compound . The electron-withdrawing -CF₂H group also reduces the pKa of the sulfonyl chloride (predicted pKa = 7.83 ± 0.40), enhancing its electrophilicity .
Comparison with Other Heterocyclic Sulfonyl Chlorides
While direct data for pyrrolopyridine sulfonyl chlorides are sparse, comparisons with pyridine and indole analogs highlight trends:
- Pyridine-3-sulfonyl chloride : Simpler structure with higher symmetry, leading to greater thermal stability but lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
Key Research Findings
Reactivity: Sulfonyl chlorides in fused heterocycles exhibit enhanced electrophilicity compared to monocyclic analogs due to electron-deficient aromatic systems .
Substituent Effects : Electron-withdrawing groups (e.g., -CF₂H) amplify reactivity in nucleophilic substitutions, as evidenced by reduced pKa values .
Synthetic Utility : The [2,3-b] isomer is frequently used in Suzuki-Miyaura cross-coupling reactions, suggesting the [3,2-b] analog may have similar applications pending further study .
Biological Activity
1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is characterized by a unique structural framework that includes a pyrrolo core and a sulfonyl chloride functional group, which enhances its reactivity and biological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C7H5ClN2O2S
- Molecular Weight : 216.65 g/mol
- Functional Groups : Sulfonyl chloride (–SO2Cl) enhances electrophilicity, allowing for covalent modifications of biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This mechanism is particularly relevant in the context of cancer therapy, where inhibition of specific signaling pathways can impede tumor growth.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that derivatives of 1H-pyrrolo[3,2-b]pyridine compounds exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance:
- Compound 4h derived from this class showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 .
- In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cell lines (4T1) and induced apoptosis .
Other Therapeutic Applications
This compound has also been explored for:
- Gastric Motility Enhancement : It acts on lower esophageal sphincters and ClC-2 channels to enhance intestinal juice secretion .
- Inhibition of SGK-1 Kinase : Compounds in this series have shown promise in treating disorders related to electrolyte balance and cell proliferation in renal diseases .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The unique structure of this compound differentiates it from other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | Contains bromine at position 6 | Enhanced reactivity for biological applications |
| 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide | Lacks bromine but retains sulfonamide functionality | Different biological activity profiles |
| Pyridine-3-sulfonamide | Simple pyridine structure | Lacks complex pyrrole system |
Q & A
Q. How can computational chemistry predict the stability of this compound under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
